An In-Depth Technical Guide to the Physical Properties of 2,2-Dimethyloxazolidine
An In-Depth Technical Guide to the Physical Properties of 2,2-Dimethyloxazolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyloxazolidine is a heterocyclic organic compound with a five-membered ring containing both nitrogen and oxygen atoms. The gem-dimethyl group at the 2-position imparts specific steric and electronic properties that make it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry. A thorough understanding of its physical properties is fundamental for its effective application in research and development, influencing reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the core physical characteristics of 2,2-dimethyloxazolidine, supported by experimental protocols for their determination.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of 2,2-dimethyloxazolidine is presented in the table below. These values are crucial for handling, storage, and application of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO | [1][2] |
| Molecular Weight | 101.15 g/mol | [1] |
| CAS Registry Number | 20515-62-2 | [1] |
| Boiling Point | 65 °C at 100 Torr 68-72 °C at 100 Torr | [2] [1] |
| Density | 0.9587 g/cm³ at 30 °C | [1][2] |
| Refractive Index (n_D) | 1.4553 at 30 °C | [1] |
| Calculated Water Solubility | 256 g/L at 25 °C | [1] |
| Calculated Flash Point | 32.7 ± 12.1 °C | [1] |
| Predicted pKa | 8.41 ± 0.40 | [2] |
Experimental Determination of Physical Properties
The accurate determination of physical properties is paramount for the reliable use of any chemical compound. The following sections detail the experimental methodologies for key physical parameters.
Melting and Boiling Point Determination
The melting and boiling points are fundamental physical constants that provide an indication of the purity of a substance.
Boiling Point Determination (Thiele Tube Method):
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the Thiele tube method is a common and effective technique.
Protocol:
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Sample Preparation: Place a small volume (a few milliliters) of 2,2-dimethyloxazolidine into a small test tube.
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Capillary Tube: Invert a sealed-end capillary tube and place it into the test tube containing the liquid.
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Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the bulb of the thermometer is level with the bottom of the test tube.
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Heating: Place the assembly into a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).
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Observation: Heat the side arm of the Thiele tube gently. As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.
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Measurement: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube after the heat source is removed.[3]
Caption: General workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,2-dimethyloxazolidine is expected to show characteristic absorption bands:
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N-H stretch: A moderate to weak band around 3300-3500 cm⁻¹.
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C-H stretch (sp³): Strong bands just below 3000 cm⁻¹.
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C-N stretch: A moderate band in the 1250-1020 cm⁻¹ region.
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C-O stretch: A strong band in the 1260-1000 cm⁻¹ region.
Attenuated Total Reflectance (ATR)-FTIR Protocol:
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Instrument Preparation: Ensure the ATR crystal is clean.
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Background Spectrum: Record a background spectrum of the empty ATR crystal.
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Sample Application: Place a small drop of liquid 2,2-dimethyloxazolidine directly onto the ATR crystal.
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Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern: Upon electron ionization, 2,2-dimethyloxazolidine is expected to undergo fragmentation. The molecular ion peak (M⁺) at m/z = 101 may be observed. Common fragmentation pathways for cyclic amines and ethers include alpha-cleavage. A prominent fragment would be expected from the loss of a methyl group, resulting in a cation at m/z = 86. Further fragmentation could lead to the loss of other small neutral molecules.
General Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
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Sample Preparation: Prepare a dilute solution of 2,2-dimethyloxazolidine in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
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Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet.
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Separation: The compound travels through the GC column and is separated from any impurities.
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Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized (commonly by electron impact).
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Detection: The resulting ions are separated by their mass-to-charge ratio and detected, generating a mass spectrum.
Safety and Handling
2,2-Dimethyloxazolidine is classified as a flammable liquid and is corrosive to the skin. [1]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, well-ventilated area away from sources of ignition.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of 2,2-dimethyloxazolidine and the experimental methodologies for their determination. A comprehensive understanding of these properties is essential for the safe and effective use of this compound in research and development applications. The provided protocols offer a solid foundation for laboratories to verify these properties and to further investigate the chemical behavior of this versatile heterocyclic compound.
References
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Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]
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ResearchGate. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
